molecular formula C10H9ClN2O2 B1358229 4-Chloro-5,7-dimethoxyquinazoline CAS No. 884340-91-4

4-Chloro-5,7-dimethoxyquinazoline

Cat. No. B1358229
M. Wt: 224.64 g/mol
InChI Key: BTGIKZVZNHHDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5,7-dimethoxyquinazoline is a synthetic intermediate used in the preparation of epidermal growth factors .


Synthesis Analysis

The synthesis of 4-Chloro-5,7-dimethoxyquinazoline involves a multi-step chemical process starting from vanillin. Key steps include methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination. The overall yield of the target compound after process optimization was reported to be approximately 37%.


Molecular Structure Analysis

Molecular structure analysis of a closely related compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, shows base-paired N-H…N hydrogen-bonded dimers in the solid state, with quinazoline moieties each flanked by a methanol molecule via N-H-O hydrogen bonding. This highlights the compound’s potential for forming stable solid-state structures.


Chemical Reactions Analysis

4-Chloro-5,7-dimethoxyquinazoline serves as a key intermediate in the synthesis of a variety of quinazoline derivatives. Its chemical reactions often involve nucleophilic substitution, highlighting its versatility in chemical synthesis for producing compounds with potential inhibitory activity against tumor cells.


Physical And Chemical Properties Analysis

The synthesis and crystal structure of related quinazoline derivatives offer insights into the physical properties of these compounds, such as their crystal systems, space group, and molecular stacking via weak N-H…N hydrogen bonding between molecules. The chemical properties of 4-Chloro-5,7-dimethoxyquinazoline and its derivatives are closely related to their potential biological activities.

Scientific Research Applications

1. Metal-Catalyzed Cross-Coupling Reactions

  • Application Summary: 4-Chloro-5,7-dimethoxyquinazoline is used as a synthetic intermediate in metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .
  • Methods of Application: The specific methods of application involve various cross-coupling reactions with different metals as catalysts .
  • Results or Outcomes: The outcomes of these reactions are novel polysubstituted derivatives that have potential applications in pharmaceuticals and materials .

2. Synthesis of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

  • Application Summary: 4-Chloro-5,7-dimethoxyquinazoline is used in the synthesis of 4-alkynylquinazolines, which serve as potent EGFR tyrosine kinase inhibitors .
  • Methods of Application: The alkynylation of 4-Chloro-5,7-dimethoxyquinazoline with various terminal alkynes in the presence of a palladium catalyst, CuI as a co-catalyst and NEt3 as a base in DMF affords the 4-alkynylquinazolines .
  • Results or Outcomes: The 4-alkynylquinazolines serve as potent EGFR tyrosine kinase inhibitors .

3. Anti-Tumor Activity Evaluation

  • Application Summary: A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
  • Methods of Application: The specific methods of application involve the design and synthesis of 4,6,7-substituted quinazoline derivatives .
  • Results or Outcomes: Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .

4. Synthesis of Azo Disperse Dyes

  • Application Summary: 4-Chloro-5,7-dimethoxyquinazoline is used in the synthesis of new 3-chloro-6,7-dimethoxyquinazoline azo disperse dye derivatives .
  • Methods of Application: The specific methods of application involve the synthesis of azo disperse dye derivatives from 4-amino-2-chloro-6,7-dimethoxyquinazoline .
  • Results or Outcomes: The synthesized azo disperse dyes have been evaluated for their application on polyester and acrylic fabrics .

5. Synthesis of Biologically-Relevant Polycarbo-Substituted Quinazolin-4(3H)-Ones

  • Application Summary: 4-Chloro-5,7-dimethoxyquinazoline is used in the synthesis of 3-substituted 2,6-diarylquinazolin-4(3H)-ones, which were found to be ghrelin receptor and vasopressin V1b receptor antagonists .
  • Methods of Application: The specific methods of application involve Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4(3H)-oxo precursors .
  • Results or Outcomes: The 3-substituted 2,6-diarylquinazolin-4(3H)-ones serve as ghrelin receptor and vasopressin V1b receptor antagonists .

6. Synthesis of Heterocyclic Monoazo Disperse Dyes

  • Application Summary: 4-Chloro-5,7-dimethoxyquinazoline is used in the synthesis of heterocyclic monoazo disperse dyes .
  • Methods of Application: The specific methods of application involve the synthesis of heterocyclic monoazo disperse dyes from 4-amino-2-chloro-6,7-dimethoxyquinazoline .
  • Results or Outcomes: The synthesized heterocyclic monoazo disperse dyes have been evaluated for their application on polyester and acrylic fabrics .

7. Synthesis of Biologically-Relevant Polycarbo-Substituted Quinazolin-4(3H)-Ones

  • Application Summary: 4-Chloro-5,7-dimethoxyquinazoline is used in the synthesis of 3-substituted 2,6-diarylquinazolin-4(3H)-ones, which were found to be ghrelin receptor and vasopressin V1b receptor antagonists .
  • Methods of Application: The specific methods of application involve Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4(3H)-oxo precursors .
  • Results or Outcomes: The 3-substituted 2,6-diarylquinazolin-4(3H)-ones serve as ghrelin receptor and vasopressin V1b receptor antagonists .

8. Synthesis of Heterocyclic Monoazo Disperse Dyes

  • Application Summary: 4-Chloro-5,7-dimethoxyquinazoline is used in the synthesis of heterocyclic monoazo disperse dyes .
  • Methods of Application: The specific methods of application involve the synthesis of heterocyclic monoazo disperse dyes from 4-amino-2-chloro-6,7-dimethoxyquinazoline .
  • Results or Outcomes: The synthesized heterocyclic monoazo disperse dyes have been evaluated for their application on polyester and acrylic fabrics .

Safety And Hazards

The safety data sheet for a closely related compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines . Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . This suggests that 4-Chloro-5,7-dimethoxyquinazoline and its derivatives could be valuable in the optimization of anilinoquinazoline-based antineoplastic agents .

properties

IUPAC Name

4-chloro-5,7-dimethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-6-3-7-9(8(4-6)15-2)10(11)13-5-12-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGIKZVZNHHDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622828
Record name 4-Chloro-5,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,7-dimethoxyquinazoline

CAS RN

884340-91-4
Record name 4-Chloro-5,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.